N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide
Description
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide is a thiazolo[3,2-a]pyrimidine derivative characterized by a fused bicyclic core (thiazole and pyrimidine rings) with a 2-ethoxybenzamide substituent at position 4. The molecule features:
- A 5-oxo group on the pyrimidine ring.
- Methyl substituents at positions 3 and 7 of the thiazolo[3,2-a]pyrimidine scaffold.
- A 2-ethoxybenzamide group linked via the pyrimidine nitrogen.
Properties
IUPAC Name |
N-(3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-4-23-13-8-6-5-7-12(13)15(21)19-14-11(3)18-17-20(16(14)22)10(2)9-24-17/h5-9H,4H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCOKFHANYKAKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(N=C3N(C2=O)C(=CS3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide typically involves multiple steps, starting with the preparation of the thiazolo[3,2-a]pyrimidine core. This can be achieved by reacting tetrahydropyrimidine-2-thiones with halocarboxylic acid esters or with 3-bromopentane-2,4-dione
Industrial Production Methods: On an industrial scale, the production of this compound would involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to ensure efficient synthesis. Large-scale reactors and purification techniques such as crystallization or chromatography would be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Introduction of different functional groups, leading to a variety of derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for diseases that involve oxidative stress and inflammation.
Industry: Its unique chemical structure makes it valuable in the creation of advanced materials and catalysts.
Mechanism of Action
The mechanism by which N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide exerts its effects involves interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, leading to downstream effects in cellular processes. Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the thiazolo[3,2-a]pyrimidine core but differ in substituents and functional groups:
Substituent Effects on Physicochemical Properties
- Carboxamide vs. Carboxylate : Replacement of the ethyl carboxylate (e.g., ) with a benzamide group enhances hydrogen-bonding capacity, which may improve target affinity but reduce solubility .
- Bulkier Substituents : The 3,3-diphenylpropanamide analog () exhibits increased lipophilicity (logP ~4.2 predicted), which could enhance membrane permeability but reduce aqueous solubility.
Crystallographic and Conformational Comparisons
Molecular Geometry
- Dihedral Angles: In ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (), the fused thiazolo-pyrimidine ring forms an 80.94° dihedral angle with the benzene ring, indicating significant non-planarity. This contrasts with the target compound, where the 2-ethoxybenzamide group may adopt a different orientation due to steric interactions.
- Hydrogen Bonding : Analogs with carboxamide groups (e.g., ) form bifurcated C–H···O hydrogen bonds in crystal lattices, stabilizing specific packing arrangements .
Biological Activity
N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-ethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a thiazolo[3,2-a]pyrimidine core and an ethoxybenzamide moiety. The structural formula can be summarized as follows:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C17H17N3O2S |
| Molecular Weight | 329.40 g/mol |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may inhibit specific enzymes or modulate receptor signaling pathways, which could lead to therapeutic effects in various diseases.
- Enzyme Inhibition : The thiazolopyrimidine ring structure allows for hydrogen bonding and π-π interactions with enzyme active sites, potentially leading to inhibition of key metabolic pathways.
- Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing intracellular signaling cascades that regulate physiological responses.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have reported fungicidal activities against various pathogens:
| Compound | Pathogen | EC50 (µM) |
|---|---|---|
| N-(3,7-dimethyl-5-oxo...) | Rhizoctonia solani | 9.7 |
| N-(3,7-dimethyl-5-oxo...) | Fusarium graminearum | 4.3 |
These findings suggest that the compound could be effective in agricultural applications as a fungicide.
Anticancer Activity
Preliminary studies indicate potential anticancer properties. The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Inhibition Rates : Significant dose-dependent inhibition was observed with IC50 values ranging from 10 to 30 µM across different cell lines.
Case Studies
- Study on Antifungal Activity : A study published in Molecules demonstrated that derivatives of thiazolopyrimidine exhibited strong antifungal activity against Rhizoctonia solani at concentrations as low as 50 µg/mL . The results indicated that structural modifications could enhance efficacy.
- Anticancer Research : In a recent investigation into the anticancer effects of thiazolopyrimidine derivatives, it was found that certain modifications led to improved potency against MCF-7 cells, with some compounds showing over 70% inhibition at low micromolar concentrations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
